Nucc-390 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NUCC-390 (hydrochloride) is a small-molecule agonist of the chemokine (C-X-C motif) receptor 4 (CXCR4). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of neuroregeneration and recovery from neuroparalysis .
Preparation Methods
The synthesis of NUCC-390 (hydrochloride) involves a novel and convenient chemical route. The synthetic process includes the following steps :
Formation of the core structure: The initial step involves the formation of the core indazole structure.
Functionalization: The core structure is then functionalized with various substituents, including a piperidinyl group and a pyridinyl ethylamine moiety.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form to enhance its stability and solubility.
Industrial production methods for NUCC-390 (hydrochloride) are not extensively documented, but the synthetic route described above can be scaled up for larger production.
Chemical Reactions Analysis
NUCC-390 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure, potentially altering the compound’s activity.
Substitution Reactions: Common reagents for substitution reactions include halogenating agents and nucleophiles, which can replace specific functional groups on the molecule.
Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
NUCC-390 (hydrochloride) has a wide range of scientific research applications, including :
Neuroregeneration: It promotes the regeneration of motor axon terminals that have degenerated due to neurotoxic agents or injury.
Neuroparalysis Recovery: The compound accelerates recovery from neuroparalysis induced by snake venom or traumatic injury.
Cancer Research: As a CXCR4 agonist, NUCC-390 (hydrochloride) is used to study the role of CXCR4 in cancer metastasis and tumor growth.
Stem Cell Research: The compound’s ability to activate CXCR4 makes it useful in studying stem cell migration and differentiation.
Mechanism of Action
NUCC-390 (hydrochloride) exerts its effects by acting as an agonist of the CXCR4 receptor. The mechanism involves the following steps :
Binding to CXCR4: NUCC-390 (hydrochloride) binds to the CXCR4 receptor on the cell surface.
Receptor Activation: This binding induces receptor internalization and activates downstream signaling pathways, including the ERK pathway.
Calcium Mobilization: The activation of CXCR4 leads to an increase in intracellular calcium levels, which is crucial for various cellular processes.
Axonal Growth Promotion: The compound promotes axonal growth and functional recovery by stimulating the release of growth factors and other signaling molecules.
Comparison with Similar Compounds
NUCC-390 (hydrochloride) is unique among CXCR4 agonists due to its strong neuroregenerative properties and ability to accelerate recovery from neuroparalysis . Similar compounds include:
CXCL12α: A natural ligand for CXCR4, which also promotes axonal growth but has different pharmacokinetic properties.
AMD3100 (plerixafor): A CXCR4 antagonist used in stem cell mobilization, which acts oppositely to NUCC-390 (hydrochloride).
MSX-127: Another CXCR4 agonist with different structural properties and applications.
Properties
IUPAC Name |
piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O.2ClH/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27;;/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYDQYPPGGIWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.